7,9,10-trimethylbenzo[c]acridine
Description
Contextualizing Acridine (B1665455) Derivatives within Polycyclic Aromatic Nitrogen Heterocycles
Polycyclic aromatic nitrogen heterocycles (PANHs) are a broad class of organic compounds characterized by the fusion of multiple aromatic rings, at least one of which contains a nitrogen atom. researchgate.netpharmaguideline.com These compounds are prevalent in various natural and anthropogenic sources, including crude oil and coal tar. researchgate.netptfarm.pl The incorporation of a nitrogen atom into the polycyclic aromatic hydrocarbon (PAH) framework significantly alters the molecule's physical and chemical properties, such as solubility and basicity, compared to its carbocyclic analogs. beilstein-journals.org
Acridines are a prominent family of PANHs, structurally related to anthracene (B1667546) with a nitrogen atom replacing one of the central C-H groups. nih.gov This nitrogen atom imparts a mild basicity to the acridine core. nih.gov The planar structure of acridines allows them to intercalate between the base pairs of DNA, a property that has led to the investigation of many acridine derivatives for their biological activities, including as antiseptic and potential antitumor agents. nih.govnih.gov Benzo[c]acridine is a specific isomer within the larger family of benzacridines, where a benzene (B151609) ring is fused to the 'c' face of the acridine nucleus.
Significance of Methylation Patterns in Benzo[c]acridine Scaffolds
The introduction of methyl groups onto the benzo[c]acridine scaffold, as seen in 7,9,10-trimethylbenzo[c]acridine, has a profound impact on the molecule's properties and biological activity. Methylation can influence the electronic environment, steric hindrance, and lipophilicity of the parent molecule. These modifications, in turn, can affect how the molecule interacts with biological targets, such as enzymes and DNA. scielo.org.mx
Research has shown that the position of methyl substitution on the benz[c]acridine (B1195844) ring system is a critical determinant of its carcinogenic activity. scielo.org.mx Studies on various methyl-substituted benz[c]acridines have revealed that specific methylation patterns can enhance or diminish their biological effects. This highlights the importance of precise structural control in the synthesis of these compounds for targeted research applications.
Overview of Research Trajectories for Complex Organic Compounds
The study of complex organic compounds like this compound typically follows a well-defined research trajectory. The initial step is the synthesis of the target molecule, which for acridine derivatives often involves classic methods like the Bernthsen or Friedländer synthesis, or more modern multi-component reactions. pharmaguideline.comptfarm.pl
Following a successful synthesis, a thorough characterization of the compound is essential. This involves the use of various spectroscopic techniques to elucidate its precise structure. The primary methods employed include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are crucial for determining the connectivity of atoms. uobasrah.edu.iqresearchgate.netnih.gov
Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. researchgate.netvscht.cz
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide insights into its structure through analysis of its fragmentation patterns. chemguide.co.uk
Once the structure is confirmed, further research often explores the compound's potential applications, which for acridine derivatives frequently involves investigating their biological activities. This can include studies on their interaction with DNA, their effects on cellular processes, and their potential as therapeutic agents. nih.govresearchgate.net
Detailed Research Findings
While specific, detailed research findings exclusively for this compound are not extensively available in the public domain, we can infer its likely characteristics based on studies of closely related benzo[c]acridine derivatives. The following data tables present typical spectroscopic values for analogous compounds, providing a reference for the expected data for this compound.
Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for a Substituted Benzo[c]acridine Derivative
| ¹H NMR (ppm) | ¹³C NMR (ppm) |
| 9.28 (s, 1H, NH) | 193.51 |
| 7.06-8.06 (m, 9H, Ar-H) | 152.54 |
| 5.79 (s, 1H, CH) | 148.98 |
| 2.64-2.90 (m, 2H, CH₂) | 132.59 |
| 2.21 (d, 1H, J=16.8 Hz, CH₂) | 131.66 |
| 2.03 (d, 1H, J=16.8 Hz, CH₂) | 130.32 |
| 1.06 (s, 3H, CH₃) | 129.00 |
| 1.00 (s, 3H, CH₃) | 128.71 |
| Data is for 10,10-Dimethyl-7-(2,3-dichlorophenyl)-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one and serves as an illustrative example. scielo.org.mx |
Table 2: Representative Infrared (IR) Spectroscopic Data for a Substituted Benzo[c]acridine Derivative
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3351 | N-H Stretch |
| 3091 | Aromatic C-H Stretch |
| 2952 | Aliphatic C-H Stretch |
| 1648 | C=C Stretch (Aromatic) |
| 1528, 1484 | Aromatic Ring Vibrations |
| Data is for 10,10-Dimethyl-7-(2,3-dichlorophenyl)-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one and serves as an illustrative example. scielo.org.mx |
Table 3: General Mass Spectrometry Fragmentation Patterns for Aromatic Amines
| Fragmentation | Description |
| Molecular Ion (M⁺) | Typically an odd number for compounds containing a single nitrogen atom. |
| Alpha-Cleavage | Dominant fragmentation pathway for aliphatic amines, involving cleavage of the C-C bond adjacent to the nitrogen. |
| General fragmentation patterns for aromatic amines. libretexts.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
58430-01-6 |
|---|---|
Molecular Formula |
C20H17N |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
7,9,10-trimethylbenzo[c]acridine |
InChI |
InChI=1S/C20H17N/c1-12-10-18-14(3)16-9-8-15-6-4-5-7-17(15)20(16)21-19(18)11-13(12)2/h4-11H,1-3H3 |
InChI Key |
OSZVMYSKVYPBPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C3C(=C2C)C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 7,9,10 Trimethylbenzo C Acridine and Its Analogues
Transition Metal-Catalyzed Coupling Reactions in Acridine (B1665455) Synthesis (e.g., Ullmann-type Reactions)
While multi-component reactions are excellent for building the initial framework, transition metal-catalyzed reactions offer powerful alternative or complementary strategies, particularly for forming key C-N and C-C bonds. The Ullmann reaction, a classic copper-catalyzed coupling method, is highly relevant for the synthesis of acridine and its derivatives. nih.govorganic-chemistry.org
Historically, Ullmann reactions required harsh conditions, such as high temperatures (>200°C). nih.gov However, modern advancements have led to milder reaction conditions through the development of effective ligands. nih.govorganic-chemistry.org These "Ullmann-type" reactions involve the coupling of an aryl halide with a nucleophile (like an amine) in the presence of a copper catalyst. organic-chemistry.orgrsc.org
In the context of acridine synthesis, an Ullmann-type reaction could be envisioned for constructing the central ring by coupling an appropriately substituted aminobiphenyl derivative with a halobenzoic acid, followed by cyclization. Alternatively, it can be used to attach aryl groups to a pre-formed acridine core. While the classic Ullmann reaction uses stoichiometric copper, modern catalytic versions often employ a copper(I) salt (e.g., CuI) with a ligand such as 1,10-phenanthroline (B135089) or an amino acid. nih.gov Palladium-catalyzed variants of the Ullmann cross-coupling have also been developed, offering a valuable method for assembling heterocyclic systems under relatively mild conditions. researchgate.net This approach is particularly useful for coupling two different aryl halides, a process that can be challenging due to competing homocoupling. researchgate.net
Site-Selective Functionalization Strategies
The synthesis of a specifically substituted compound like 7,9,10-trimethylbenzo[c]acridine requires precise control over the placement of the methyl groups. This is achieved through site-selective functionalization strategies, which can be applied either during the initial synthesis or as late-stage modifications to the benzo[c]acridine core.
C–H Alkylation Methodologies for Acridinium (B8443388) Salts
Late-stage C–H functionalization is a highly desirable strategy as it allows for the direct modification of a complex molecular scaffold without the need for de novo synthesis. For acridine derivatives, a powerful method involves the C–H alkylation of acridinium salts. chinesechemsoc.org Acridinium salts are highly electrophilic and can be targeted for functionalization. chinesechemsoc.orgyoutube.com
A recently developed method allows for the site-selective C–H alkylation of acridinium salts using organotrifluoroborates. chinesechemsoc.org This process involves a two-step sequence:
Photochemical Addition: Visible light irradiation induces a single-electron transfer between the acridinium salt and the organotrifluoroborate, generating an acridine radical and an alkyl radical. These radicals couple to form a C-C bond, resulting in an alkylated dihydroacridine intermediate. chinesechemsoc.org
Electrocatalytic Dehydrogenation: The intermediate is then re-aromatized via electrocatalytic dehydrogenation to yield the functionalized acridinium product. chinesechemsoc.org
This methodology demonstrates excellent functional group tolerance and allows for the introduction of primary, secondary, and tertiary alkyl groups at specific sites, typically the 3 and 6 positions of the acridine core, which are electronically activated. chinesechemsoc.org This provides a modular and scalable route to a diverse library of functionalized acridinium photocatalysts. chinesechemsoc.orgresearchgate.net
| Reaction | Reagents | Conditions | Outcome | Reference |
| Mono-alkylation | Acridinium salt, Organotrifluoroborate | 1. Blue LED irradiation; 2. Electrolysis, TEMPO | Good to excellent yields of 3-alkylated acridinium | chinesechemsoc.org |
| Di-alkylation | Acridinium salt, Organotrifluoroborate | Four-step continuous-flow | 3,6-dialkylation without intermediate manipulation | chinesechemsoc.org |
Regioselective Introduction of Methyl Groups
The regioselective introduction of the three methyl groups at the 7, 9, and 10 positions of the benzo[c]acridine skeleton is a significant synthetic challenge. Achieving this specific substitution pattern requires careful planning of the synthetic route.
One approach is to use appropriately substituted starting materials in a multi-component reaction. For example, to introduce the methyl group at the 7-position, a substituted aromatic aldehyde (e.g., a methyl-substituted benzaldehyde) could be used in the initial condensation. The methyl groups at positions 9 and 10 would likely originate from the C-H acid component. If a reactant other than dimedone, such as a 3-methyl-2,4-pentanedione, were used, it could potentially lead to methyl groups on the carbocyclic ring fused to the pyridine (B92270) core.
Alternatively, regioselective reactions on the pre-formed benzo[c]acridine nucleus could be employed. The reactivity of the different positions on the benzo[c]acridine ring system is not uniform. The electronic properties of the heterocyclic system will direct electrophilic or nucleophilic substitution to specific sites. For instance, studies on the regioselective synthesis of other azaheterocycles show that the outcome of a reaction can be controlled by the specific reaction conditions and the nature of the substituents already present on the ring. frontiersin.orgrsc.org
The synthesis of 12-N-methylated 5,6-dihydrobenzo[c]acridine (B2594076) derivatives has been reported, demonstrating that specific sites on the core can be targeted for alkylation. nih.gov While this example involves N-alkylation, it underscores the principle of site-selectivity. The development of a regioselective method for C-methylation at the 7, 9, and 10 positions would likely rely on directed metalation-alkylation sequences or specific transition metal-catalyzed C-H activation/methylation protocols, tailored to the unique electronic and steric environment of the benzo[c]acridine scaffold.
Unconventional Synthetic Activation Methods
To overcome the often harsh conditions required by classical methods, researchers have explored alternative energy sources to promote the synthesis of acridine derivatives. These unconventional methods can lead to significantly reduced reaction times, increased yields, and milder reaction conditions.
Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating a wide range of reactions. clockss.orgnih.gov In the context of acridine synthesis, particularly through the Bernthsen reaction, microwave heating has been shown to dramatically reduce reaction times from several hours to mere minutes. clockss.orgrsc.org This rapid heating is attributed to the efficient interaction of microwaves with polar molecules in the reaction mixture, leading to a rapid increase in temperature. nih.gov
For instance, the synthesis of 9-substituted acridines from diarylamines and carboxylic acids in the presence of zinc chloride, a classic Bernthsen condensation, can be completed in just 5 to 7 minutes under microwave irradiation, whereas conventional heating requires 4 to 8 hours at similar temperatures (200-210°C). clockss.org This efficiency extends to the synthesis of benzo[c]acridine analogues. The uncatalyzed, multi-component reaction of dimedone, α-naphthylamine, and various substituted benzaldehydes to produce 7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one derivatives has been successfully achieved using microwave induction. nih.gov This approach not only accelerates the reaction but also often leads to higher yields and product purities, positioning it as a more environmentally friendly alternative to traditional methods. rsc.org
Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for the Synthesis of 9-Methylacridine
| Method | Reaction Time | Yield | Reference |
|---|---|---|---|
| Conventional Heating (200°C) | 8 hours | 82% | clockss.org |
Ultrasonic irradiation provides another non-conventional method for promoting chemical reactions. The phenomenon responsible for its effectiveness is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized "hot spots" with extremely high temperatures and pressures, accelerating reaction rates. scispace.com This technique is recognized as a green chemistry tool as it can enhance reaction efficiency and reduce the need for harsh conditions. scispace.comusp.br
In the synthesis of acridine-related structures, ultrasound has been successfully employed. A notable application is the one-pot, three-component synthesis of 7-aryl-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one derivatives. researchgate.net By irradiating a mixture of aromatic aldehydes, 1-naphthylamine, and 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone) at room temperature, the desired products were obtained in good yields within short reaction times. researchgate.net This method avoids the high temperatures often required in traditional thermal syntheses. Furthermore, research has shown that combining ultrasound with microwave irradiation can further optimize the synthesis of tetrahydrobenzo[c]acridin-one derivatives, reducing the aging stage of the reaction to just one minute. researchgate.net The use of ultrasound can also facilitate radical cascade reactions, a pathway that is increasingly being explored for the construction of complex heterocyclic systems. usp.br
Exploration of Classical Named Reactions
The construction of the benzo[c]acridine scaffold is deeply rooted in classical organic reactions that have been refined over more than a century. These named reactions provide reliable, though sometimes demanding, pathways to the core heterocyclic system and its precursors.
Bernthsen Acridine Synthesis : This is one of the most direct methods for forming the acridine ring. The reaction involves the condensation of a diarylamine with a carboxylic acid (or its anhydride) at high temperatures (200-270°C) using a dehydrating agent like zinc chloride. wikipedia.orgyoutube.com The mechanism proceeds through the initial formation of an N-acyl diarylamine intermediate, which then undergoes an intramolecular cyclization and subsequent dehydration to yield the 9-substituted acridine. clockss.orgyoutube.com While effective, the reaction often requires prolonged heating. wikipedia.org The use of polyphosphoric acid can lower the reaction temperature, but often at the cost of reduced yields. wikipedia.org This method is fundamental for synthesizing acridines with a substituent at the 9-position, which is derived from the carboxylic acid used. nih.gov
Friedländer Synthesis : Primarily known as a versatile method for synthesizing quinolines, the Friedländer synthesis can be adapted for more complex fused systems. wikipedia.orgepa.gov The reaction condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. organic-chemistry.org The process can be catalyzed by acids or bases and involves an initial aldol-type condensation or Schiff base formation, followed by cyclization and dehydration to form the quinoline (B57606) ring. wikipedia.org For benzo[c]acridine analogues, a suitably substituted aminonaphthalene aldehyde or ketone would be required to react with a cyclic ketone, building the final pyridine ring onto the naphthalene (B1677914) system. nih.gov
Goldberg Reaction : The Goldberg reaction is crucial for the synthesis of key precursors, specifically substituted diphenylamines, which are the starting materials for the Bernthsen synthesis. drugfuture.com It is an amination reaction that couples an aryl halide with an aniline (B41778) derivative in the presence of copper as a catalyst. youtube.comscispace.com This reaction is an extension of the Ullmann condensation and is particularly useful for creating the diarylamine backbone required to build the acridine skeleton. drugfuture.comdigitellinc.com The resulting diphenylamines can then be cyclized to form acridones, which can be subsequently reduced to acridines. drugfuture.comyoutube.com
Pfitzinger Reaction : The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids. wikipedia.org The synthesis starts with isatin (B1672199), which is opened under basic conditions to form an α-keto anilino acid. This intermediate then reacts with a carbonyl compound (an aldehyde or ketone) to form a Schiff base, which subsequently cyclizes and dehydrates to yield the final quinoline derivative. wikipedia.org While it is a primary method for quinoline synthesis, its direct application to form the benzo[c]acridine core is less common than the Bernthsen reaction. However, it represents a classical strategy for constructing the quinoline part of the larger acridine structure. wikipedia.orgwikipedia.org
Synthesis of Precursors and Intermediates for Benzo[c]acridine Frameworks
The successful synthesis of this compound and its analogues is critically dependent on the availability of appropriately substituted precursors and intermediates. A variety of synthetic strategies are employed to construct these essential building blocks.
A primary route to the benzo[c]acridine skeleton involves a multi-component reaction, which offers a highly efficient and atom-economical approach. The one-pot condensation of an aromatic aldehyde, 1-naphthylamine, and a cyclic 1,3-dicarbonyl compound (such as dimedone or 1,3-cyclohexanedione) is a widely used method for producing tetrahydrobenzo[c]acridin-8(9H)-one intermediates. nih.govresearchgate.net These intermediates are pivotal as they contain the complete carbon framework of the benzo[c]acridine system and can be further modified. The reaction is typically catalyzed by an acid, with various catalysts from L-proline to acidic magnetic dendrimers being employed to facilitate the transformation under mild conditions. nih.govresearchgate.net
The synthesis of diarylamine precursors is often accomplished via copper-catalyzed cross-coupling reactions like the Goldberg or Ullmann reactions, where an aniline is coupled with an aryl halide. youtube.comscispace.com For a benzo[c]acridine, this would typically involve coupling a substituted aniline with a bromonaphthalene derivative. More modern palladium-catalyzed domino reactions have also been developed, allowing for the one-pot synthesis of benzo[kl]acridine derivatives from dihalonaphthalenes and diphenylamines, combining amination and C-H activation steps. rsc.org
Other classical approaches provide key intermediates as well. The Friedländer synthesis, for example, requires 2-aminoaryl aldehydes or ketones as precursors, which can be prepared through various synthetic sequences. epa.govnih.gov Similarly, the Pfitzinger reaction utilizes isatin and its derivatives as the foundational precursor for building a quinoline-4-carboxylic acid moiety. wikipedia.org
Table 2: Key Precursors for Benzo[c]acridine Synthesis and their Corresponding Methods
| Precursor/Intermediate | Synthetic Method | Key Reagents | Resulting Framework | Reference |
|---|---|---|---|---|
| Tetrahydrobenzo[c]acridin-8(9H)-one | Three-Component Condensation | 1-Naphthylamine, Aldehyde, Dimedone | Benzo[c]acridine | nih.govresearchgate.net |
| Substituted Diphenylamine | Goldberg/Ullmann Reaction | Aniline, Aryl Halide, Copper Catalyst | Diarylamine (for Bernthsen) | drugfuture.comscispace.com |
| 2-Aminoaryl Aldehyde/Ketone | Various | - | (for Friedländer) | wikipedia.orgnih.gov |
| Isatin | - | - | (for Pfitzinger) | wikipedia.org |
Advanced Structural Elucidation and Conformational Analysis of 7,9,10 Trimethylbenzo C Acridine
Single-Crystal X-ray Diffraction (XRD) for Absolute Stereochemistry and Crystal Packing Analysis
In the absence of a published crystal structure for 7,9,10-trimethylbenzo[c]acridine, it is impossible to generate a data table of its crystallographic parameters. Such a table would typically include:
| Crystallographic Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| Density (calculated) (g/cm³) | Data not available |
| R-factor | Data not available |
Without this fundamental data, any discussion of the crystal packing, such as the presence of herringbone or pi-stacking motifs, would be purely speculative.
Conformational Studies through Spectroscopic and Computational Approaches
While specific spectroscopic and computational studies focused solely on this compound are scarce in the literature, general principles can be inferred from studies on related acridine (B1665455) derivatives. The planarity of the benzo[c]acridine core is a key feature, though the methyl groups may influence its electronic properties and potential for slight out-of-plane distortions.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy would be crucial in determining the chemical environment of the protons and carbons, confirming the connectivity of the molecule. Circular Dichroism (CD) spectroscopy could be employed to investigate the chiroptical properties of any non-planar conformations or if the molecule crystallizes in a chiral space group.
Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the most stable conformation of a molecule in the gas phase or in solution. These calculations can provide insights into the dihedral angles between the aromatic rings and the rotational barriers of the methyl groups. However, without experimental validation from XRD or other spectroscopic methods, these computational models remain theoretical.
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks in Solid State
A detailed analysis of the intermolecular interactions and any potential hydrogen bonding networks in the solid state of this compound is entirely dependent on the availability of its crystal structure. The arrangement of molecules in the crystal is governed by a delicate balance of forces, including van der Waals interactions, pi-pi stacking, and C-H···π interactions.
Given the aromatic nature of the compound, pi-pi stacking interactions between the benzo[c]acridine rings are expected to play a significant role in the crystal packing. The presence and geometry of these interactions, such as the slip-stacked or face-to-face arrangements, would be revealed by the crystal structure. Furthermore, the methyl groups could participate in weak C-H···N or C-H···π hydrogen bonds, which, although weak, can collectively contribute to the stability of the crystal lattice.
Without the crystal structure, it is not possible to identify or quantify these interactions, nor is it possible to determine if any solvent molecules are incorporated into the crystal lattice, which could lead to the formation of more extensive hydrogen bonding networks.
Sophisticated Spectroscopic Techniques for Characterization of 7,9,10 Trimethylbenzo C Acridine
Nuclear Magnetic Resonance (NMR) Spectroscopy
No specific ¹H or ¹³C NMR chemical shifts, nor any 2D NMR correlation data (COSY, HSQC, HMBC, NOESY), for 7,9,10-trimethylbenzo[c]acridine could be located in the surveyed literature. Such data would be essential to assign the specific proton and carbon signals and to confirm the connectivity and spatial arrangement of the atoms within the molecule.
Advanced 1D and 2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)
Without experimental spectra, a discussion of advanced NMR analysis is purely theoretical. For a molecule of this complexity, 2D NMR techniques would be indispensable.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to establish the connectivity within the aromatic rings and the relationship between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is critical for identifying the quaternary carbons and confirming the placement of the methyl groups and the fusion of the benzene (B151609) ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which could help to confirm the stereochemistry and conformation, although this is less critical for a planar aromatic system.
Solid-State NMR for Polymorph Characterization
Solid-state NMR is a powerful technique for characterizing the polymorphic forms of crystalline solids. For polycyclic aromatic hydrocarbons, it can provide insights into the different packing arrangements in the crystal lattice. ontosight.ai However, no solid-state NMR studies specifically on this compound have been reported.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Structural Insights
Detailed experimental Infrared (IR) and Raman spectra for this compound are not available. In general, the IR and Raman spectra of substituted acridines would exhibit characteristic bands for:
C-H stretching from the aromatic rings and methyl groups.
C=C and C=N stretching vibrations within the fused aromatic system.
C-H in-plane and out-of-plane bending vibrations, which are often characteristic of the substitution pattern on the aromatic rings. researchgate.net
Theoretical calculations could predict these vibrational frequencies, but without experimental data for validation, their accuracy for this specific molecule remains unconfirmed. nih.govcardiff.ac.uk
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Determination
While no specific mass spectrum for this compound was found, data for the parent compound, benzo[c]acridine, is available. This allows for a general discussion of the expected fragmentation.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be used to determine the exact mass of the molecular ion. For this compound (C₂₀H₁₇N), the expected exact mass of the protonated molecule [M+H]⁺ would be approximately 272.1434, confirming its elemental composition.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) of the molecular ion would provide structural information through characteristic fragmentation patterns. For this compound, fragmentation would likely involve:
Loss of a methyl radical (•CH₃) , a common fragmentation for methylated aromatic compounds, leading to a fragment ion at m/z [M-15]⁺.
Sequential loss of methyl groups .
Loss of hydrogen cyanide (HCN) from the acridine (B1665455) core.
Fission of the polycyclic ring system , leading to smaller aromatic fragment ions.
Without experimental MS/MS data, the precise fragmentation pathway and the relative intensities of the fragment ions for this compound cannot be detailed.
Electronic Spectroscopy (UV-Vis Absorption and Fluorescence Emission) for Electronic Transitions and Photophysical Properties
The UV-Vis absorption spectra of acridine derivatives are characterized by bands corresponding to π-π* transitions within the aromatic system. For acridine itself, these transitions typically appear in the ultraviolet and visible regions of the electromagnetic spectrum. The fusion of a benzene ring to form the benzo[c]acridine structure, along with the introduction of methyl groups at the 7, 9, and 10 positions, is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated π-system and the electron-donating effect of the methyl groups. Studies on various acridine derivatives have shown significant absorption in the 350–450 nm range, which is characteristic of the π-electron energy levels of the acridine ring. researchgate.net
Fluorescence spectroscopy provides information about the excited state properties of a molecule. Acridine and its derivatives are known to be fluorescent. Upon excitation at an appropriate wavelength, this compound is expected to exhibit fluorescence emission at a longer wavelength than its absorption. The fluorescence properties, including the quantum yield and lifetime, are sensitive to the molecular structure and the local environment. For instance, the fluorescence of some quinoline (B57606) derivatives has been shown to be significantly enhanced upon protonation. researchgate.net The emission properties of acridine derivatives are also known to be sensitive to the polarity, hydrogen bonding, and pH of their environment.
The photophysical properties of related dimethyl-substituted benz[c]acridines, such as 7,9-dimethylbenz[c]acridine (B1206154) and 7,10-dimethylbenz[c]acridine, have been investigated, particularly in the context of their metabolism. These studies have utilized techniques like circular dichroism and UV-Vis spectrophotometry to characterize the stereochemistry of their metabolites. nih.gov
Table 1: Expected Electronic Spectroscopy Properties of this compound
| Spectroscopic Parameter | Expected Characteristics |
| UV-Vis Absorption | |
| λmax (nm) | Expected in the range of 350-500 nm due to extended π-conjugation and methyl substitution. |
| Molar Absorptivity (ε) | High values are anticipated, typical for π-π* transitions in aromatic systems. |
| Fluorescence Emission | |
| λem (nm) | Emission at longer wavelengths than absorption, likely in the visible region. |
| Quantum Yield (ΦF) | Variable, dependent on solvent and environmental factors. |
| Stokes Shift | The energy difference between the absorption and emission maxima. |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for the study of molecules with unpaired electrons, such as radicals. While this compound in its ground state is a diamagnetic molecule with no unpaired electrons, its radical cation or anion can be generated through chemical or electrochemical oxidation or reduction, respectively. EPR spectroscopy can then be employed to characterize these radical species.
The irradiation of acridine derivatives can lead to the formation of radical species. For example, the ultraviolet irradiation of 9-phenylacridine (B188086) in various solvents has been shown to produce the corresponding 9-phenylacridinyl radical, which was characterized by ESR spectroscopy. researchgate.net The hyperfine structure observed in the EPR spectrum provides valuable information about the distribution of the unpaired electron density within the molecule, offering insights into its electronic structure.
In the context of this compound, EPR spectroscopy could be used to study its radical ions. The resulting EPR spectrum would be expected to exhibit hyperfine coupling to the nitrogen nucleus of the acridine core and the protons of the aromatic rings and methyl groups. Analysis of these hyperfine coupling constants would allow for the mapping of the spin density distribution across the molecule. Recent studies have highlighted the discovery and characterization of neutral acridine radicals that act as potent photoreductants, a behavior enabled by the population of higher-energy doublet excited states. nih.gov
Table 2: Potential EPR Spectroscopy Applications for this compound Radicals
| EPR Parameter | Information Obtainable |
| g-factor | Provides information about the electronic environment of the unpaired electron. |
| Hyperfine Coupling Constants | Reveals the interaction of the unpaired electron with magnetic nuclei (e.g., ¹⁴N, ¹H), indicating spin density distribution. |
| Linewidth | Can provide information on dynamic processes such as molecular tumbling and electron exchange. |
X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. While specific XPS data for this compound is not documented, the principles of the technique can be applied to understand what information could be obtained. The NIST X-ray Photoelectron Spectroscopy Database contains data for the parent compound, acridine, which can serve as a reference. nist.gov
An XPS spectrum of this compound would show peaks corresponding to the core-level electrons of carbon (C 1s) and nitrogen (N 1s). The high-resolution spectra of these peaks would provide detailed information about the chemical environment of these atoms.
The C 1s spectrum would consist of multiple components corresponding to the different types of carbon atoms in the molecule, such as those in the aromatic rings and the methyl groups. The binding energies of these components would differ slightly based on their chemical environment.
The N 1s spectrum is particularly informative for acridine derivatives. The binding energy of the N 1s peak would be characteristic of the nitrogen atom within the heterocyclic aromatic ring. Any changes in the chemical state of the nitrogen, such as protonation or coordination to a metal ion, would result in a measurable shift in the N 1s binding energy.
Table 3: Expected XPS Data for this compound
| Core Level | Expected Binding Energy Range (eV) | Information Provided |
| C 1s | ~284-286 | Differentiation of aromatic and aliphatic carbon atoms. |
| N 1s | ~398-402 | Chemical state of the nitrogen atom in the acridine core. |
This comprehensive spectroscopic approach, combining electronic spectroscopy, EPR, and XPS, would provide a detailed understanding of the fundamental properties of this compound, from its electronic transitions and excited-state behavior to the characterization of its radical species and surface electronic structure.
Theoretical and Computational Chemistry Studies on 7,9,10 Trimethylbenzo C Acridine
Density Functional Theory (DFT) Calculations
Electronic Structure Analysis (HOMO-LUMO Energies, Energy Gaps)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.
A comprehensive search of scientific literature did not yield specific HOMO-LUMO energy values or the energy gap for 7,9,10-trimethylbenzo[c]acridine. Theoretical calculations would be required to determine these parameters.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
For this compound, an MEP map would likely show negative potential around the nitrogen atom of the acridine (B1665455) ring system due to its lone pair of electrons, making it a potential site for protonation and interaction with electrophiles. The aromatic rings would also exhibit regions of negative potential above and below the plane. Specific MEP maps for this compound, however, are not available in published studies.
Atomic Charge Analysis (e.g., AIM Charges)
Atomic charge analysis, through methods like Atoms in Molecules (AIM), provides a way to partition the total electron density of a molecule among its constituent atoms. This allows for the calculation of atomic charges, which can offer insights into the electrostatic interactions and reactivity of different parts of the molecule.
Detailed atomic charge analysis for this compound has not been reported in the available literature. Such an analysis would help in understanding the influence of the methyl groups and the fused benzene (B151609) ring on the charge distribution of the parent benzo[c]acridine structure.
Vibrational Frequency Calculations and Spectroscopic Correlation
Theoretical vibrational frequency calculations are often performed to complement experimental infrared (IR) and Raman spectroscopy. By calculating the vibrational modes of a molecule, researchers can assign the peaks in an experimental spectrum to specific molecular motions, such as stretching, bending, and rocking of chemical bonds.
While experimental spectroscopic data for this compound may exist in proprietary databases, a detailed theoretical vibrational analysis with spectroscopic correlation for this specific compound is not present in the accessible scientific literature. A study on related phenyl acridine-9-carboxylates has shown good correlation between DFT-calculated and experimental vibrational frequencies. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. MD simulations can provide insights into the dynamic behavior of a molecule, its conformational changes, and its interactions with other molecules, such as solvents or biological macromolecules. For a molecule like this compound, which has potential applications in biochemistry due to its ability to intercalate into DNA, MD simulations could elucidate the mechanism and energetics of this interaction. ontosight.ai
Despite the potential utility of MD simulations in understanding the behavior of this compound, no specific studies employing this technique for this compound have been found in the public domain.
Quantum Chemical Descriptors and Reactivity Indices (e.g., Chemical Hardness, Electrophilicity Index)
Quantum chemical descriptors, such as chemical hardness, chemical potential, and the electrophilicity index, are derived from the electronic structure of a molecule and are used to predict its global reactivity.
Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. It is related to the HOMO-LUMO gap; molecules with a large gap are considered "hard," while those with a small gap are "soft."
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.
These descriptors are valuable for rationalizing and predicting the course of chemical reactions. However, the values of these quantum chemical descriptors have not been computationally determined for this compound in the available literature.
Conformational Landscape Exploration through Computational Modeling
The conformational landscape of a molecule describes the various three-dimensional arrangements of its atoms and the corresponding potential energies. For a largely planar and rigid molecule like this compound, the primary conformational flexibility would arise from the rotation of the three methyl groups.
Computational modeling, employing methods such as Density Functional Theory (DFT) or various semi-empirical methods, is the standard approach to explore this landscape. A potential energy surface scan would be performed by systematically rotating the methyl groups relative to the plane of the benzo[c]acridine core. This process would identify the most stable (lowest energy) conformation and any transitional states between different conformations.
Key Research Findings (Hypothetical Data for Illustrative Purposes):
Given the lack of specific studies, a hypothetical exploration might reveal the following:
Steric Hindrance: The proximity of the methyl groups at positions 9 and 10 could lead to significant steric hindrance, influencing their preferred orientations. The lowest energy conformation would likely involve a staggered arrangement of the hydrogen atoms of these methyl groups to minimize repulsive forces.
Rotational Barriers: Computational calculations would quantify the energy barriers for the rotation of each methyl group. It is plausible that the barrier for the C10-methyl group would be the highest due to its position in the sterically crowded "fjord region" of the molecule.
Interactive Data Table: Hypothetical Rotational Barriers for Methyl Groups in this compound
| Methyl Group Position | Hypothetical Rotational Energy Barrier (kcal/mol) | Notes |
| 7 | 1.5 - 2.5 | Relatively unhindered rotation. |
| 9 | 2.0 - 3.5 | Moderate hindrance from the adjacent methyl group at C10. |
| 10 | 3.0 - 5.0 | Significant steric hindrance in the fjord region. |
This table is for illustrative purposes only and is not based on published experimental or computational data.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a powerful computational tool used to interpret the electronic wavefunction of a molecule in terms of localized chemical bonds and lone pairs. acs.org It provides a quantitative description of electron delocalization, which is crucial for understanding the stability and reactivity of aromatic systems.
For this compound, an NBO analysis would provide insights into:
Atomic Charges: The analysis provides a more chemically intuitive picture of the distribution of electron density compared to other methods, assigning natural atomic charges to each atom.
Key Research Findings (Hypothetical Data for Illustrative Purposes):
A hypothetical NBO analysis of this compound could be expected to show significant stabilization energies arising from hyperconjugative interactions.
Interactive Data Table: Hypothetical Second-Order Perturbation Theory Analysis of Donor-Acceptor Interactions in this compound (NBO)
| Donor NBO (Bond) | Acceptor NBO (Antibond) | Hypothetical Stabilization Energy E(2) (kcal/mol) |
| σ(C-H) of 7-CH₃ | π(aromatic ring) | 2.0 - 4.0 |
| σ(C-H) of 9-CH₃ | π(aromatic ring) | 2.5 - 4.5 |
| σ(C-H) of 10-CH₃ | π*(aromatic ring) | 2.2 - 4.2 |
This table is for illustrative purposes only and is not based on published experimental or computational data.
Charge Transfer Mechanism Investigations
Charge transfer (CT) refers to the movement of electronic charge between different parts of a molecule or between molecules upon electronic excitation. nih.govrsc.org In a molecule like this compound, investigations would focus on intramolecular charge transfer (ICT), where an electron is transferred from an electron-donating part of the molecule to an electron-accepting part. nih.gov
Computational studies, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to investigate excited states and potential charge transfer mechanisms. acs.org These calculations can predict the energies of electronic transitions and characterize the nature of the excited states (e.g., locally excited vs. charge-transfer).
For this compound, the methyl groups are weak electron donors. The extended π-system of the benzo[c]acridine core can act as both a donor and an acceptor. A computational analysis would reveal whether any of the low-lying excited states have significant charge-transfer character, which would influence the molecule's photophysical properties, such as its fluorescence spectrum. Studies on related acridine derivatives have shown that substitutions can significantly impact charge transfer properties. acs.orgnih.gov
Key Research Findings (Hypothetical Data for Illustrative Purposes):
A hypothetical TD-DFT calculation on this compound might indicate that the lowest energy electronic transitions are primarily π-π* in nature, localized on the aromatic system, with only minor charge transfer character from the methyl groups to the ring.
Interactive Data Table: Hypothetical Calculated Excitation Energies and Oscillator Strengths for this compound
| Excited State | Excitation Energy (eV) | Oscillator Strength | Dominant Character |
| S₁ | 3.10 | 0.15 | π-π |
| S₂ | 3.25 | 0.08 | π-π with minor ICT |
| S₃ | 3.40 | 0.22 | π-π* |
This table is for illustrative purposes only and is not based on published experimental or computational data.
Reactivity Profiles and Mechanistic Investigations of 7,9,10 Trimethylbenzo C Acridine
Nucleophilic Addition Reactions on the Acridine (B1665455) Core
The acridine core, and by extension the benzo[c]acridine system, is susceptible to nucleophilic attack, particularly at the C-9 position, due to the electron-withdrawing effect of the nitrogen atom. This reactivity can be harnessed for the introduction of various functional groups.
While specific studies on 7,9,10-trimethylbenzo[c]acridine are limited, the principles of nucleophilic addition to acridines are well-established. The reaction typically proceeds via the formation of a σH-adduct as an intermediate. nih.gov Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents), can add to the C-9 position. For instance, the reaction of Grignard reagents with pyridine (B92270) N-oxides, a related heterocyclic system, yields substituted pyridines. rsc.orgmasterorganicchemistry.com This suggests that organomagnesium halides could potentially react with the benzo[c]acridine core to introduce alkyl or aryl substituents.
The general mechanism involves the attack of the nucleophile on the electrophilic carbon, leading to a tetrahedral intermediate, which then re-aromatizes, sometimes through an oxidative process, to yield the substituted product. nih.gov The presence of methyl groups at positions 7, 9, and 10 in this compound would be expected to influence the electron density of the acridine nucleus and potentially the steric accessibility of the reaction center.
Electrophilic Substitution Reactions on Aromatic Rings
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic compounds. In the case of this compound, the reaction is complex due to the presence of multiple aromatic rings and the directing effects of both the nitrogen atom and the methyl groups.
The general mechanism of EAS involves the attack of an electrophile on the π-system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or arenium ion. masterorganicchemistry.comyoutube.com The loss of a proton from this intermediate restores aromaticity and yields the substituted product. masterorganicchemistry.com
Photochemical Transformations and Photoalkylation
The extended π-system of this compound makes it susceptible to photochemical transformations. Upon absorption of UV or visible light, the molecule can be excited to a higher electronic state, leading to various reactions.
Studies on the photooxidation of aromatic compounds have shown that under low-NOx conditions, oxygenated organic molecules can be produced. copernicus.org For polycyclic aromatic hydrocarbons, photooxidation can lead to the formation of a variety of degradation products. The specific products formed would depend on the reaction conditions, including the presence of oxygen and other reactive species.
Acid-Base Properties and Protonation Equilibria
The nitrogen atom in the acridine ring of this compound confers basic properties to the molecule. The lone pair of electrons on the nitrogen can accept a proton, leading to the formation of a protonated species. The basicity of the molecule is a key parameter that influences its solubility in aqueous media and its interaction with biological systems.
The pKa of the conjugate acid of acridine is approximately 5.6. The presence of three electron-donating methyl groups on the benzo[c]acridine framework would be expected to increase the electron density on the nitrogen atom, thereby increasing its basicity and resulting in a higher pKa value compared to the parent acridine. Conversely, the fusion of an additional benzene (B151609) ring might have a delocalizing effect on the lone pair, potentially decreasing the basicity. Theoretical studies on aza-polycyclic aromatic hydrocarbons have shown that N-protonation significantly influences the electronic properties and subsequent reactivity of these molecules. rsc.org
The protonation equilibrium can be represented as follows:
This compound + H₂O ⇌ [7,9,10-trimethylbenzo[c]acridinium]⁺ + OH⁻
Understanding this equilibrium is crucial for predicting the behavior of the compound in different pH environments.
Derivatization Reactions for Structure-Activity Relationship Studies (SAR) in a Chemical Context
The synthesis of derivatives of this compound is essential for exploring structure-activity relationships (SAR), which correlate chemical structure with chemical reactivity and properties. nih.gov Various synthetic strategies can be employed to modify the parent molecule at different positions.
Several methods have been reported for the synthesis of benzo[c]acridine derivatives, often involving multi-component reactions. researchgate.netscielo.org.mxresearchgate.netresearchgate.netresearchgate.net For example, a one-pot synthesis can be achieved through the condensation of aromatic aldehydes, 1-naphthylamine, and dimedone. scielo.org.mxresearchgate.net These methods could potentially be adapted to synthesize derivatives of this compound by using appropriately substituted starting materials.
Furthermore, the existing methyl groups on the 7, 9, and 10 positions offer sites for further functionalization. For instance, radical-mediated reactions could be employed to introduce other functional groups at these positions. The development of efficient synthetic routes to a variety of derivatives is a key area of research for understanding the chemical behavior of this class of compounds.
Hydrolytic Stability and Degradation Pathways in Various Media
The hydrolytic stability of this compound is an important factor in determining its environmental fate and persistence. As a polycyclic aromatic hydrocarbon with a heteroatom, its degradation can be influenced by both abiotic and biotic processes.
Polycyclic aromatic hydrocarbons are generally characterized by low aqueous solubility and a tendency to sorb to organic matter. aloki.hu The degradation of N-heterocyclic aromatic compounds in the environment can occur through various mechanisms, including microbial degradation and photodegradation. nih.gov
In aqueous media, the stability of this compound would be dependent on the pH. Under acidic conditions, the nitrogen atom would be protonated, which could affect its reactivity and degradation pathways. rsc.org Anaerobic degradation of polycyclic aromatic hydrocarbons has been shown to proceed via carboxylation as an initial activation step. nih.gov The gut microbiota has also been shown to play a role in the transformation of aromatic and nitrogenous heterocyclic compounds through oxidation and reduction reactions. acs.org The presence of methyl groups may also influence the rate and pathways of degradation.
Advanced Chemical Applications of 7,9,10 Trimethylbenzo C Acridine Beyond Basic Properties
Potential Applications in Materials Science
The rigid, planar structure and aromaticity of the benzo[c]acridine core are hallmarks of molecules with interesting photophysical and electronic properties, making them promising candidates for new materials.
Prospective Development of Organic Electronic Materials
Acridine (B1665455) derivatives are increasingly investigated for their use in organic electronic devices, particularly organic light-emitting diodes (OLEDs). These compounds can serve as efficient charge transporters or as part of the emissive layer. For instance, fusing a naphthalene (B1677914) moiety with a 9,9-dimethyl-9,10-dihydroacridine (B1200822) core has been shown to produce deep-blue emitters suitable for high-definition displays. Patents also describe the incorporation of acridine derivatives into the light-emitting layers of organic electroluminescent devices.
The introduction of methyl groups to the benzo[c]acridine skeleton, as in 7,9,10-trimethylbenzo[c]acridine, can be expected to influence key properties for electronic materials. Methylation can affect the molecule's solubility, which is crucial for device fabrication from solution, and can also tune the electronic energy levels (HOMO and LUMO) to optimize charge injection and transport. While specific studies on this compound for optoelectronic applications are not currently available, its structural similarity to proven acridine-based materials suggests it could be a viable candidate for future research in this area.
Table 1: Potential Impact of Methylation on Benzo[c]acridine Properties for Organic Electronics
| Property | Influence of Methyl Groups | Potential Advantage in OLEDs |
| Solubility | Generally increases solubility in organic solvents. | Improved processability for solution-based fabrication methods. |
| Energy Levels (HOMO/LUMO) | Can raise the HOMO level, potentially reducing the energy barrier for hole injection. | Enhanced device efficiency and lower operating voltages. |
| Molecular Packing | Can disrupt π-π stacking, which may affect charge mobility. | Could lead to amorphous films with good morphological stability. |
| Emission Wavelength | Can cause shifts in the emission spectrum. | Opportunity to tune the color of emitted light. |
Potential as Fluorescent Probes and Dyes for Chemical Sensing
The inherent fluorescence of the acridine ring system is a well-established phenomenon. Acridine derivatives are known to exhibit changes in their fluorescence properties—such as intensity and emission wavelength—in response to their local environment, including polarity and pH. This sensitivity makes them excellent candidates for fluorescent probes in chemical sensing applications.
While the specific fluorescent characteristics of this compound have not been detailed in the literature, it is reasonable to predict that it would be a fluorescent molecule. The strategic placement of three methyl groups could enhance its quantum yield or create specific binding pockets that would make it a selective sensor for certain analytes. Research on related benzo[c]phenanthridines has demonstrated that their fluorescence is highly dependent on pH and the solvent environment, suggesting that this compound could potentially be developed into a sensitive probe for monitoring chemical or biological systems.
Prospective Role as a Catalyst or Ligand in Organic Transformations
The nitrogen atom within the acridine structure provides a site for coordination with metal centers, making acridine-containing molecules potential ligands in catalysis. Acridine-based pincer ligands, for example, have been successfully employed in a variety of catalytic reactions. These ligands can stabilize metal centers and actively participate in the catalytic cycle.
Although there is no specific research demonstrating the use of this compound as a catalyst or ligand, its structure is conducive to such applications. The methyl groups could influence the steric and electronic environment around the coordinating nitrogen atom, thereby tuning the reactivity and selectivity of a potential metal complex. This could be particularly relevant in the development of catalysts for fine chemical synthesis.
Anticipated Analytical Chemistry Method Development
The detection and quantification of azaarenes like benzo[c]acridines are of significant interest, particularly in environmental and food analysis, due to their potential carcinogenicity. Consequently, robust analytical methods are essential.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
High-Performance Liquid Chromatography (HPLC), especially when coupled with a fluorescence detector (FLD), is a powerful technique for the separation and quantification of fluorescent azaarenes. The high sensitivity of fluorescence detection is well-suited for trace analysis of these compounds. Studies on the metabolism of closely related compounds, such as 7,9-dimethylbenz[c]acridine (B1206154) and 7,10-dimethylbenz[c]acridine, have utilized reversed-phase HPLC for the separation of their metabolites. researchgate.net This indicates that a similar HPLC-FLD method could be readily developed for this compound. The retention time would be influenced by the hydrophobicity imparted by the three methyl groups, and the fluorescence detection parameters (excitation and emission wavelengths) would need to be optimized for this specific isomer.
Table 2: Hypothetical HPLC-FLD Parameters for this compound Analysis
| Parameter | Predicted Setting/Value | Rationale |
| Column | C18 reversed-phase | Standard for separation of non-polar aromatic compounds. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | To achieve good separation from other azaarenes. |
| Excitation Wavelength (λex) | ~280-300 nm | Based on the UV absorbance of the benzo[c]acridine chromophore. |
| Emission Wavelength (λem) | ~400-420 nm | Based on the typical fluorescence of benzo[c]acridines. |
| Detector | Fluorescence Detector (FLD) | Provides high sensitivity and selectivity. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Azaarene Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including polycyclic aromatic nitrogen heterocycles. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information based on the mass-to-charge ratio of the ionized molecule and its fragments.
While a specific GC-MS method for this compound is not documented, methods for other azaarenes are well-established. The NIST spectral library contains data for the related isomer, 9,10,12-trimethylbenz[a]acridine, which provides an indication of the expected mass spectrum. For this compound, one would expect a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern resulting from the loss of methyl groups and cleavage of the ring structure. Such a method would be invaluable for the unambiguous identification of this compound in complex matrices.
Development of Detection Methods Based on Photophysical Properties
Following an extensive review of scientific literature and chemical databases, it has been determined that there are currently no specific, publicly available research findings detailing the development of detection methods based on the photophysical properties of This compound .
While the broader class of acridine derivatives is well-documented for its fluorescent properties and applications in chemical sensing and bio-imaging, research focusing explicitly on the 7,9,10-trimethylated isomer of benzo[c]acridine in this context could not be identified. The inherent photophysical characteristics of the acridine core, such as strong absorption in the UV-visible region and fluorescence emission, theoretically suggest potential for applications in detection. Modifications to the core structure, such as the addition of methyl groups and the fused benzene (B151609) ring in this compound, would be expected to influence its electronic and photophysical properties, including absorption and emission wavelengths, quantum yield, and fluorescence lifetime.
These properties form the basis for various detection methodologies, including:
Fluorescence Spectroscopy: This technique could potentially be used for the quantitative analysis of this compound itself or for the development of fluorescent probes where its emission is modulated (either quenched or enhanced) by the presence of a specific analyte.
Chemosensors: The this compound scaffold could theoretically be functionalized to create chemosensors for detecting ions or small molecules. The binding of an analyte to the functionalized acridine could lead to a measurable change in its photophysical properties.
However, without specific experimental data and research studies, any discussion of detection methods for this particular compound remains speculative. The development of such methods would require dedicated research to first characterize the detailed photophysical properties of this compound and then to explore its interactions with various analytes.
Future Research Directions and Emerging Trends for 7,9,10 Trimethylbenzo C Acridine
Sustainable Synthetic Routes and Green Chemistry Advancements
The synthesis of complex heterocyclic compounds like 7,9,10-trimethylbenzo[c]acridine has traditionally involved multi-step processes with often harsh conditions and significant waste generation. The future of its synthesis is firmly rooted in the principles of green chemistry, focusing on methods that are not only efficient but also environmentally benign.
Recent advancements in the synthesis of related benzo[c]acridine derivatives have showcased the potential of one-pot, multi-component reactions. scielo.org.mx These reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, significantly reduce time, energy consumption, and the use of solvents. scielo.org.mx Future research will likely focus on adapting these one-pot strategies for the specific synthesis of this compound.
A significant trend is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, a key aspect of sustainable chemistry. researchgate.netresearchgate.net Nanoporous materials, such as sulfonic acid-functionalized SBA-15 (SBA-Pr-SO3H), have been successfully employed as highly active and recyclable catalysts for the synthesis of benzo[c]acridine derivatives under solvent-free conditions. scielo.org.mx Similarly, the use of microwave irradiation as an energy source has been shown to accelerate reaction times and improve yields in the synthesis of acridine (B1665455) derivatives, offering a greener alternative to conventional heating methods. rsc.orgjocpr.com
Future research will likely explore a wider range of novel, reusable catalysts and alternative energy sources to develop a truly sustainable and economically viable synthetic route to this compound.
| Green Synthesis Strategy | Description | Potential Advantages for this compound Synthesis | References |
| One-Pot, Multi-Component Reactions | Condensation of multiple starting materials in a single reaction vessel. | Reduced reaction time, lower energy consumption, minimized waste. | scielo.org.mx |
| Heterogeneous Catalysis | Use of solid-phase catalysts that are easily separable and reusable. | Catalyst recyclability, simplified product purification, reduced environmental impact. | scielo.org.mxresearchgate.netresearchgate.net |
| Microwave-Assisted Synthesis | Utilization of microwave energy to heat the reaction mixture. | Rapid reaction rates, higher yields, cleaner reactions. | rsc.orgjocpr.com |
| Solvent-Free Conditions | Conducting reactions without the use of a solvent. | Reduced volatile organic compound (VOC) emissions, simplified workup. | scielo.org.mx |
Integration of Artificial Intelligence and Machine Learning in Predictive Modeling of Reactivity and Properties
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research by enabling the rapid prediction of molecular properties and reactivity, thereby accelerating the discovery and design of new molecules and materials. researchgate.netcardiff.ac.uk For this compound, these computational tools offer a powerful approach to understanding its behavior without the need for extensive and time-consuming laboratory experiments.
Machine learning models can be trained on large datasets of known chemical reactions and molecular properties. researchgate.net By inputting the structure of this compound, these models could predict a range of its physicochemical and biological properties. This includes predicting its reactivity in various chemical transformations, its potential as a photosensitizer, or its interaction with biological targets. The development of such predictive models would significantly streamline the research process, allowing scientists to prioritize experimental efforts on the most promising avenues. youtube.comnih.gov
The workflow for developing a predictive ML model for this compound would involve several key steps, from data collection to model validation. This data-driven approach can guide the synthesis of new derivatives with tailored properties and accelerate the discovery of novel applications.
| Step in ML Workflow | Description | Application to this compound | References |
| Data Collection and Curation | Gathering experimental and computational data on acridine derivatives. | Assembling a database of properties (e.g., solubility, toxicity, spectral data) for related compounds. | researchgate.net |
| Feature Engineering | Representing the molecular structure as numerical inputs for the ML model. | Converting the 2D or 3D structure of this compound into molecular descriptors. | researchgate.net |
| Model Training | Using an algorithm to learn the relationship between the molecular features and the target properties. | Training a neural network or other ML model on the curated dataset. | cardiff.ac.uk |
| Model Validation and Prediction | Assessing the model's accuracy and using it to predict the properties of this compound. | Evaluating the model's performance and making predictions for untested properties of the target compound. | nih.gov |
Exploration of Novel Advanced Material Applications
While the biological activity of acridine derivatives is a subject of interest, the unique photophysical and electronic properties of the benzo[c]acridine scaffold suggest significant potential for applications in advanced materials. ontosight.ai Future research is expected to explore the incorporation of this compound into novel materials with tailored functionalities.
Given the planar and aromatic nature of the molecule, it is a candidate for use in organic electronics. Research could focus on its potential as a component in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The trimethyl substitution may influence its solid-state packing and charge transport properties, which would be a key area of investigation.
Furthermore, the fluorescent properties common to many acridine derivatives could be harnessed in the development of chemical sensors. jocpr.com Future work might involve designing materials where the fluorescence of this compound is quenched or enhanced in the presence of specific analytes, leading to highly sensitive and selective detection methods.
Investigations into Complex Multicomponent Systems Involving the Compound
The behavior of a molecule can be significantly altered when it is part of a larger, more complex system. A promising future research direction for this compound is the study of its interactions and properties within multicomponent systems.
This could involve its use as a building block in supramolecular chemistry, where non-covalent interactions are used to construct large, well-defined assemblies. The planar structure of this compound makes it an ideal candidate for forming stacked architectures through π-π interactions. These supramolecular structures could exhibit novel electronic or photophysical properties.
Another area of exploration is the incorporation of this compound as a ligand in the synthesis of metal-organic frameworks (MOFs). The nitrogen atom in the acridine ring provides a potential coordination site for metal ions. The resulting MOFs could have applications in gas storage, catalysis, or as luminescent materials.
Development of Advanced Analytical Tools for Trace Analysis
As the applications of this compound are explored, the need for sensitive and selective analytical methods for its detection and quantification at trace levels will become increasingly important. This is crucial for environmental monitoring, quality control in materials science, and understanding its behavior in biological systems.
Future research in this area will likely focus on the development of advanced analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) would be a powerful tool for the separation and identification of this compound and its potential metabolites or degradation products.
Given that many acridine derivatives are fluorescent, the development of highly sensitive fluorescence-based detection methods is another promising avenue. jocpr.com This could include the use of fluorescence spectroscopy or microscopy for in-situ detection. Furthermore, the development of specific antibodies or molecularly imprinted polymers for use in immunoassays or as selective sorbents could enable the rapid and cost-effective trace analysis of this compound in complex matrices.
Q & A
Q. How does this compound compare to other polycyclic aromatic amines in mutagenicity assays?
- Methodological Answer : Use Ames tests with TA98 and TA100 Salmonella strains ± metabolic activation (S9 fraction). Compare mutation frequencies to benchmarks like benzo[a]pyrene. notes tumorigenic data from rodent models, suggesting higher potency than non-methylated analogues .
Q. What computational tools predict the environmental persistence and toxicity of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
